2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide

Catalog No.
S12257170
CAS No.
M.F
C10H21N3O
M. Wt
199.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]pro...

Product Name

2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide

IUPAC Name

2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)12-7-9-5-3-4-6-13(9)2/h8-9H,3-7,11H2,1-2H3,(H,12,14)/t8?,9-/m0/s1

InChI Key

NLLZTKHSOBODPJ-GKAPJAKFSA-N

Canonical SMILES

CC(C(=O)NCC1CCCCN1C)N

Isomeric SMILES

CC(C(=O)NC[C@@H]1CCCCN1C)N

2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide is a chiral compound characterized by its unique structure, which includes an amino group, a piperidine ring, and a propanamide moiety. This compound is notable for its potential applications in pharmacology and medicinal chemistry due to its ability to interact with various biological targets. The specific stereochemistry of the compound contributes to its distinct biological activity and selectivity, making it an important subject of study in drug development.

, including:

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxides.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, yielding reduced derivatives of the compound.
  • Substitution: The amino group can engage in nucleophilic substitution reactions with electrophiles, resulting in various substituted derivatives.

The biological activity of 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide is primarily attributed to its interaction with specific molecular targets. These interactions may modulate the activity of enzymes or receptors involved in critical signaling pathways related to neurotransmission and cellular metabolism. The unique chiral configuration enhances its selectivity and potency compared to other compounds, making it a candidate for therapeutic applications .

The synthesis of 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available (S)-2-amino-propionic acid and (R)-1-methyl-piperidine.
  • Coupling Reaction: The amino group of (S)-2-amino-propionic acid is coupled with the piperidine ring using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
  • Purification: The resulting product is purified through recrystallization or column chromatography to achieve high purity levels.

Due to its unique structure and biological activity, 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide has potential applications in various fields:

  • Pharmaceutical Development: It may serve as a lead compound for developing drugs targeting specific receptors or enzymes.
  • Research: The compound can be used in biochemical studies to elucidate mechanisms of action related to neurotransmission and metabolic pathways.

Studies on the interactions of 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide with biological targets have shown that it can effectively bind to certain receptors and enzymes. These interactions can influence various cellular processes, including signaling pathways involved in neurotransmission and enzyme inhibition. Understanding these interactions is crucial for optimizing the compound's pharmacological properties .

Several compounds share structural similarities with 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide. A comparison highlights its uniqueness:

Compound NameStructureUnique Features
2-amino-N-[[(3R)-1-methylpiperidin-3-yl]methyl]propanamideSimilar piperidine structureDifferent stereochemistry affecting biological activity
2-amino-N-[[(2S)-1-methylpiperidin-4-yl]methyl]propanamideSimilar propanamide linkageVariation in piperidine ring position
2-amino-N-[[(R)-1-methyl-piperidin-3-yl]methyl]propionamideSimilar functional groupsSlightly altered chain length impacts activity

The uniqueness of 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide lies in its specific chiral configuration, which can lead to distinct biological activities compared to its enantiomers and other similar compounds. This specificity enhances its potential as a valuable compound for research and therapeutic development .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

199.168462302 g/mol

Monoisotopic Mass

199.168462302 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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